5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile
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Overview
Description
5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with amino and nitrile groups
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of antidepressant molecules , suggesting potential targets could be neurotransmitter systems.
Mode of Action
It’s worth noting that similar compounds have been involved in the synthesis of antidepressants . Antidepressants often work by inhibiting the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft .
Biochemical Pathways
Given its potential use in the synthesis of antidepressants , it may influence pathways involving neurotransmitters such as serotonin, dopamine, and norepinephrine.
Pharmacokinetics
It’s worth noting that similar compounds have shown high solubility , which could potentially influence its bioavailability.
Result of Action
Similar compounds have been used in the synthesis of antidepressants , which typically work by increasing the availability of certain neurotransmitters in the brain, thereby alleviating symptoms of depression.
Action Environment
Similar compounds have shown high solubility , which could potentially be influenced by factors such as pH and temperature.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various types of chemical bonds and forces .
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile in animal models have not been extensively studied. It is known that the compound’s effects can vary with dosage, and high doses may potentially lead to toxic or adverse effects .
Metabolic Pathways
It is believed that this compound may interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzonitrile with hydrazine derivatives in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions to ensure complete cyclization and formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall productivity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro derivatives.
Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives with reduced nitrile groups.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
Uniqueness
5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
5-amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-7-10(6-12)11(14)16(15-7)9-4-2-8(13)3-5-9/h2-5H,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRYFUOIGCZPAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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